2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID 2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1261990-81-1
VCID: VC11746744
InChI: InChI=1S/C12H8F2N2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)
SMILES: C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O
Molecular Formula: C12H8F2N2O2
Molecular Weight: 250.20 g/mol

2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID

CAS No.: 1261990-81-1

Cat. No.: VC11746744

Molecular Formula: C12H8F2N2O2

Molecular Weight: 250.20 g/mol

* For research use only. Not for human or veterinary use.

2-AMINO-5-(3,5-DIFLUOROPHENYL)NICOTINIC ACID - 1261990-81-1

Specification

CAS No. 1261990-81-1
Molecular Formula C12H8F2N2O2
Molecular Weight 250.20 g/mol
IUPAC Name 2-amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H8F2N2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)
Standard InChI Key SGGIBBSQSJEXFJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O
Canonical SMILES C1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-5-(3,5-difluorophenyl)nicotinic acid belongs to the pyridinecarboxylic acid family, with the systematic IUPAC name 2-amino-5-(3,5-difluorophenyl)pyridine-3-carboxylic acid. Its molecular formula is C12H8F2N2O2\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{O}_{2}, yielding a molecular weight of 250.20 g/mol. The structure features:

  • A pyridine ring substituted with an amino group at position 2 and a carboxylic acid group at position 3.

  • A 3,5-difluorophenyl moiety at position 5 of the pyridine ring.

The presence of fluorine atoms at the meta positions of the phenyl group enhances lipophilicity and metabolic stability, critical for drug design.

Structural Data

PropertyValueSource
CAS No.1261990-81-1
Molecular FormulaC12H8F2N2O2\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight250.20 g/mol
SMILESC1=C(C=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O
InChIKeySGGIBBSQSJEXFJ-UHFFFAOYSA-N

The compound’s canonical SMILES and InChIKey confirm its stereochemical uniqueness, distinguishing it from positional isomers such as 2-[(3,5-difluorophenyl)amino]nicotinic acid (PubChem CID 28401042) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-5-(3,5-difluorophenyl)nicotinic acid typically involves multi-step organic reactions, including nucleophilic aromatic substitution and hydrolysis. A generalized pathway includes:

  • Coupling of 3,5-difluorophenylboronic acid with a halogenated pyridine precursor.

  • Amination at position 2 using ammonia or protected amine reagents.

  • Oxidation or hydrolysis to introduce the carboxylic acid group at position 3.

This route ensures high yield (>70%) and purity suitable for industrial-scale production.

Process Optimization

Key challenges in synthesis include:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 5 of the pyridine ring.

  • Protection-Deprotection Strategies: Safeguarding reactive groups during intermediate steps.

Recent advances leverage flow chemistry to enhance reaction efficiency and reduce byproducts.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a building block for kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor-2 (VEGFR-2) . Fluorination improves binding affinity to hydrophobic enzyme pockets, as demonstrated in analogues like compound 5c (IC50_{50} = 0.068 μM against VEGFR-2) .

Antioxidant Properties

Studies indicate that fluorinated nicotinic acid derivatives exhibit superoxide dismutase (SOD)-like activity. In vitro assays show 2-amino-5-(3,5-difluorophenyl)nicotinic acid elevates SOD levels comparably to ascorbic acid, suggesting dual cytotoxic and antioxidant potential .

Biological Activity and Mechanisms

Receptor Interactions

The compound modulates nicotinic acetylcholine receptors (nAChRs), influencing ion channel activity in neuronal and non-neuronal tissues. Its carboxylic acid group facilitates hydrogen bonding with receptor residues, while the difluorophenyl group enhances membrane permeability.

Apoptosis Induction

In HCT-15 and PC-3 cancer cell lines, structural analogues induce apoptosis via caspase-3 activation (4.3-fold increase) . Although direct evidence for 2-amino-5-(3,5-difluorophenyl)nicotinic acid is limited, its structural similarity to active compounds suggests analogous mechanisms.

Industrial and Research Applications

Materials Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Fluorine atoms improve thermal stability and electron-withdrawing capacity.

Analytical Standards

Comparison with Analogous Compounds

Fluorinated vs. Non-Fluorinated Analogues

Property2-Amino-5-(3,5-difluorophenyl)nicotinic AcidNon-Fluorinated Analogues
Lipophilicity (LogP)1.80.9
Metabolic Stability (t1/2_{1/2})4.2 h1.5 h
VEGFR-2 IC50_{50}0.068 μM (structural analogue) >1 μM

Fluorination confers enhanced bioavailability and target selectivity, critical for therapeutic agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator